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molecular formula C4H6N8S2 B1211709 5,5'-Dithiobis(1-methyltetrazole) CAS No. 62671-38-9

5,5'-Dithiobis(1-methyltetrazole)

Cat. No. B1211709
M. Wt: 230.3 g/mol
InChI Key: FOTIRCKWBGLFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05882819

Procedure details

Iodine of 5 mmol is solved in methanol of 30 ml in an argon atmosphere. Into the solution thus formed, a solution of 5-mercapto-1-methyltetrazole of 10 mmol and sodium methoxide of 5 mmol dissolved in methanol is dropped slowly. Thereafter, the solution thus formed is stirred for three hours, and cooled to -60° C. Then, the precipitate thus created is separated by filtration. The precipitate is dried in a decompressing atmosphere, and recrystallized three times by ethanol to provide 5,5'-dithiobis (1-methyltetrazole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
II.[SH:3][C:4]1[N:8]([CH3:9])[N:7]=[N:6][N:5]=1.C[O-].[Na+]>CO>[CH3:9][N:8]1[C:4]([S:3][S:3][C:4]2[N:8]([CH3:9])[N:7]=[N:6][N:5]=2)=[N:5][N:6]=[N:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=NN=NN1C
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
is stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into the solution thus formed
ADDITION
Type
ADDITION
Details
is dropped slowly
CUSTOM
Type
CUSTOM
Details
Thereafter, the solution thus formed
CUSTOM
Type
CUSTOM
Details
Then, the precipitate thus created is separated by filtration
CUSTOM
Type
CUSTOM
Details
The precipitate is dried in a decompressing atmosphere
CUSTOM
Type
CUSTOM
Details
recrystallized three times by ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=NN=C1SSC1=NN=NN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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